molecular formula C17H15ClN2O3S2 B2826081 4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine CAS No. 736169-41-8

4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine

Cat. No.: B2826081
CAS No.: 736169-41-8
M. Wt: 394.89
InChI Key: BOMCCGBISQUBML-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a benzenesulfonyl group, a chlorine atom, and a methoxyphenylmethyl group attached to a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base, such as pyridine or triethylamine.

    Attachment of the Methoxyphenylmethyl Group: The methoxyphenylmethyl group can be introduced through nucleophilic substitution reactions using 2-methoxybenzyl chloride and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), heat.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-amine: Lacks the methoxyphenylmethyl group.

    4-(benzenesulfonyl)-1,3-thiazol-2-amine: Lacks both the chlorine atom and the methoxyphenylmethyl group.

    5-chloro-1,3-thiazol-2-amine: Lacks the benzenesulfonyl and methoxyphenylmethyl groups.

Uniqueness

4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine is unique due to the presence of all three functional groups: the benzenesulfonyl group, the chlorine atom, and the methoxyphenylmethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S2/c1-23-14-10-6-5-7-12(14)11-19-17-20-16(15(18)24-17)25(21,22)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMCCGBISQUBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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